![molecular formula C16H12BrN3O3S B11323827 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323827.png)
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxépine-4-carboxamide est un composé organique complexe qui a suscité l’intérêt dans divers domaines scientifiques en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé présente un noyau de benzoxépine, un cycle de thiadiazole et un substituant bromo, ce qui en fait une molécule polyvalente pour la synthèse chimique et les études biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxépine-4-carboxamide implique généralement plusieurs étapes, en commençant par la préparation du noyau de benzoxépine. Une méthode courante implique l’acylation de la 2-amino-5-bromophénol avec le chlorure de 2-chloroacétyle en présence d’une base telle que le bicarbonate de sodium, suivie d’une cyclisation intramoléculaire pour former le cycle benzoxépine . Le cycle de thiadiazole est ensuite introduit par réaction avec la thiosemicarbazide et un aldéhyde approprié en milieu acide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions de température et de pression contrôlées et de réacteurs à écoulement continu pour rationaliser le processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxépine-4-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents tels que le peroxyde d’hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium pour réduire des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution halogénée peuvent être réalisées à l’aide de nucléophiles tels que l’azoture de sodium ou le cyanure de potassium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium
Nucléophiles : Azoture de sodium, cyanure de potassium
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des azotures ou des nitriles .
Applications de la recherche scientifique
Le 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxépine-4-carboxamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique ou de modulateur des récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxépine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et affectant diverses voies biochimiques. Par exemple, il peut inhiber l’activité de certaines kinases ou protéases, conduisant à une signalisation cellulaire et à des processus métaboliques modifiés .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent :
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-bromo-6-chloro-3-[3-(3-hydroxy-2-pipéridinyl)-2-oxopropyl]-4(3H)-quinazolinone
Unicité
Ce qui distingue le 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxépine-4-carboxamide, c’est sa combinaison unique d’un noyau de benzoxépine et d’un cycle de thiadiazole, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité structurelle en fait un composé précieux pour diverses applications de recherche et des utilisations thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C16H12BrN3O3S |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C16H12BrN3O3S/c1-9(21)6-14-18-16(24-20-14)19-15(22)10-4-5-23-13-3-2-12(17)8-11(13)7-10/h2-5,7-8H,6H2,1H3,(H,18,19,20,22) |
Clé InChI |
GYLPPPYINPWESL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-(4-chlorophenyl)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11323748.png)
![4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11323752.png)
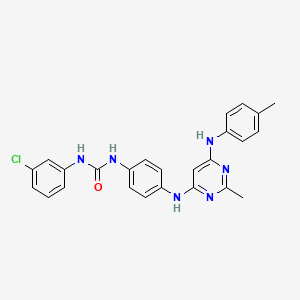
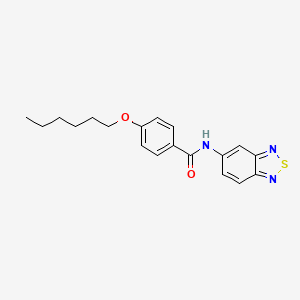
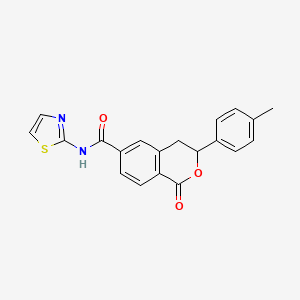
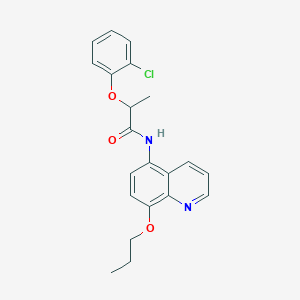
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11323792.png)
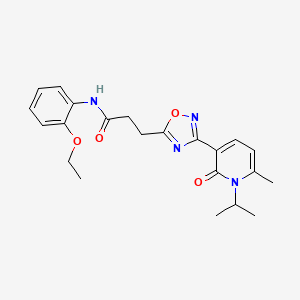
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323808.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11323810.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323814.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11323819.png)
![2-(2-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11323820.png)
![7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323822.png)
